molecular formula C16H13FN2S B2468392 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 852399-76-9

1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B2468392
CAS No.: 852399-76-9
M. Wt: 284.35
InChI Key: QDIUBSQFBVGNHN-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to the imidazole ring, along with a thiol group at the second position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine. For example, glyoxal, benzaldehyde, and ammonium acetate can be used to form the imidazole ring.

    Introduction of the Fluorophenyl and Methylphenyl Groups: The fluorophenyl and methylphenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the imidazole ring is treated with 2-fluorobenzoyl chloride and 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Thiol Group: The thiol group can be introduced by treating the imidazole derivative with a thiolating agent such as thiourea or hydrogen sulfide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The imidazole ring can be reduced to form an imidazoline derivative.

    Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfide derivatives or sulfonic acids.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-yl)methanol
  • 1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(2-fluorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both fluorophenyl and methylphenyl groups attached to the imidazole ring, along with a thiol group. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c1-11-6-8-12(9-7-11)15-10-18-16(20)19(15)14-5-3-2-4-13(14)17/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIUBSQFBVGNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322163
Record name 3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852399-76-9
Record name 3-(2-fluorophenyl)-4-(4-methylphenyl)-1H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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